4-Chloro-2-fluorophenyl cyclopentyl ketone
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Description
“4-Chloro-2-fluorophenyl cyclopentyl ketone” is a chemical compound with the molecular formula C12H12ClFO . It has a molecular weight of 226.68 . The compound appears as a clear yellow oil .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-fluorophenyl cyclopentyl ketone” consists of a cyclopentyl group attached to a methanone group, which is further connected to a phenyl ring. The phenyl ring is substituted with a chlorine atom at the 4th position and a fluorine atom at the 2nd position .Physical And Chemical Properties Analysis
The boiling point of “4-Chloro-2-fluorophenyl cyclopentyl ketone” is predicted to be 316.7±22.0 °C . Its density is predicted to be 1.246±0.06 g/cm3 .Scientific Research Applications
Synthesis of Ketamine Derivatives
Research has developed methods for synthesizing ketamine derivatives, aiming to improve upon the properties of ketamine. For instance, the synthesis of 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, a novel ketamine derivative, involved a multistep process starting from fluorobenzonitrile. This compound showed advantages over ketamine in terms of effective dose and recovery time in preliminary animal tests, indicating potential applications in medical research and therapy (Moghimi et al., 2014).
Structural Characterization of Fluorinated Aromatic Ketones
Another study focused on the synthesis and structural characterization of a novel aromatic ketone containing fluoride, specifically 2,4-di(4-fluorophenyl) acetophenone. This compound's structure was confirmed through various spectroscopic methods, indicating the broader research interest in fluorinated aromatic ketones for their unique properties (Zhai Zhi-we, 2013).
Biological Activity Studies
Compounds structurally related to 4-Chloro-2-fluorophenyl cyclopentyl ketone have been studied for their biological activity. For example, the biological activity of pyridine-substituted cyclopentene derivatives as p38 mitogen-activated protein kinase (MAPK) inhibitors was investigated. The crystal structure determination of these compounds facilitated understanding their potential therapeutic applications (Thaher et al., 2007).
Catalysis and Synthesis Techniques
The development of new synthetic methods is a critical area of research. Studies on Heck reactions with fluorinated ketones and the synthesis of halogenated enolates demonstrate the utility of fluorinated and chlorinated ketones in organic synthesis, showcasing their role in creating structurally diverse and complex molecules (Patrick et al., 2008).
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUROSOACRTMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642577 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorophenyl cyclopentyl ketone | |
CAS RN |
898791-75-8 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)cyclopentylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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